2-(But-2-en-1-ylsulfonyl)furan
Description
Contextualization of Furan-Sulfonyl Hybrid Compounds in Modern Organic Chemistry
Furan-sulfonyl hybrid compounds represent a class of molecules that integrate the furan (B31954) heterocycle with a sulfonyl group. This combination is of significant interest in contemporary organic chemistry due to the complementary properties of these two functional groups. The furan ring is an electron-rich aromatic system found in numerous natural products and pharmaceuticals, and it can participate in a variety of chemical transformations. nih.govnih.gov The sulfonyl group, on the other hand, is a strong electron-withdrawing group that can modulate the electronic properties of adjacent moieties, act as a leaving group in substitution reactions, and stabilize adjacent carbanions. conicet.gov.ar The fusion of these two entities in furan-sulfonyl compounds creates a molecular scaffold with unique reactivity, offering potential for the development of novel synthetic intermediates and biologically active molecules. researchgate.netontosight.ai
The Significance of Dienyl Sulfones and Furan Heterocycles in Synthetic Strategy
Dienyl sulfones are versatile building blocks in organic synthesis, primarily due to their ability to participate in a wide array of carbon-carbon bond-forming reactions. The dienyl moiety can act as a diene in Diels-Alder cycloadditions, while the sulfonyl group can direct the stereochemical outcome of reactions and be readily removed or transformed into other functional groups. nih.gov This has made dienyl sulfones valuable in the total synthesis of complex natural products. nih.gov
The furan heterocycle is a readily available and highly reactive building block that serves as a precursor to a diverse range of molecular structures. nih.gov Its ability to undergo dearomatization reactions under relatively mild conditions makes it a flexible synthon in organic synthesis. nih.gov Furans can be transformed into saturated and unsaturated dicarbonyl compounds, lactones, and other heterocyclic systems, highlighting their prominent role in synthetic chemistry. nih.gov
Research Landscape and Rationale for Investigating 2-(But-2-en-1-ylsulfonyl)furan
While a significant body of research exists on the synthesis and application of furan derivatives and sulfones, specific investigations into this compound are not extensively documented in publicly available literature. However, the broader class of furan-sulfonyl compounds has garnered attention for their potential applications. For instance, various furan sulfonamides have been synthesized and evaluated for their biological activities. acs.orggoogle.com
The rationale for investigating this compound stems from the unique combination of its structural features. The furan ring provides a platform for various transformations, while the butenylsulfonyl group introduces the reactivity of a dienyl sulfone. This combination suggests that the compound could be a valuable intermediate in the synthesis of more complex molecules through reactions involving either the furan or the butenyl moiety. The electron-withdrawing nature of the sulfonyl group is also expected to influence the reactivity of the furan ring, potentially enabling unique chemical transformations. rsc.org
Proposed Synthetic Routes and Properties of this compound
Given the absence of specific literature on the synthesis of this compound, plausible synthetic strategies can be proposed based on established methodologies for the preparation of analogous compounds.
One potential route involves the reaction of a furan-2-sulfonyl chloride with a suitable butenylating agent. Furan-2-sulfonyl chloride can be prepared from furan via sulfonation. google.com Subsequent reaction with a but-2-en-1-yl organometallic reagent, such as a Grignard or organocuprate reagent, could yield the target compound.
Alternatively, a cross-coupling reaction could be employed. For example, a palladium-catalyzed reaction between a furan-2-sulfinate salt and a but-2-en-1-yl halide or carbonate could form the desired C-S bond. researchgate.net Another approach could involve the reaction of 2-lithiofuran (B141411) with but-2-ene-1-sulfonyl chloride.
The chemical properties of this compound can be inferred from its constituent parts. The butenylsulfonyl group is expected to be a strong electron-withdrawing group, which would decrease the electron density of the furan ring. This would likely make the furan ring less susceptible to electrophilic aromatic substitution but could activate it for nucleophilic attack or for participation as a dienophile in certain Diels-Alder reactions. conicet.gov.ar The butenyl group itself offers a site for further functionalization, such as through addition reactions across the double bond.
Below are interactive data tables summarizing the proposed synthetic strategies and predicted properties.
Table 1: Proposed Synthetic Strategies for this compound
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Analogous Reaction Reference |
| Nucleophilic Substitution | Furan-2-sulfonyl chloride, But-2-en-1-ylmagnesium bromide | - | google.com |
| Cross-Coupling | Sodium furan-2-sulfinate, But-2-en-1-yl bromide | Palladium catalyst, Ligand | researchgate.net |
| Nucleophilic Attack | 2-Lithiofuran, But-2-ene-1-sulfonyl chloride | - | jchemrev.com |
| Hydrosulfonylation | Furan, But-2-ene-1-sulfinic acid | Catalyst (optional) | mdpi.com |
Table 2: Predicted Chemical Properties and Reactivity of this compound
| Property | Predicted Characteristic | Rationale/Potential Reactions | Supporting Reference |
| Electronic Nature of Substituent | But-2-en-1-ylsulfonyl group is strongly electron-withdrawing. | Deactivates the furan ring towards electrophilic substitution. | conicet.gov.ar |
| Reactivity of Furan Ring | May act as a dienophile in Diels-Alder reactions. | The electron-withdrawing sulfonyl group can lower the LUMO of the furan pi-system. | conicet.gov.ar |
| Reactivity of Butenyl Group | The C=C double bond is susceptible to electrophilic addition. | Can undergo halogenation, hydrohalogenation, epoxidation, etc. | mdpi.com |
| Diels-Alder Reactivity | The furan can act as a diene, though its reactivity may be reduced. | The electron-withdrawing substituent can decrease the HOMO energy, making it less reactive as a diene in normal-electron-demand Diels-Alder reactions. | rsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-[(E)-but-2-enyl]sulfonylfuran |
InChI |
InChI=1S/C8H10O3S/c1-2-3-7-12(9,10)8-5-4-6-11-8/h2-6H,7H2,1H3/b3-2+ |
InChI Key |
YUNOLDPHTHVNFO-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CS(=O)(=O)C1=CC=CO1 |
Canonical SMILES |
CC=CCS(=O)(=O)C1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 but 2 En 1 Ylsulfonyl Furan and Analogous Structures
Strategies Involving Sulfonyl Group Installation onto Furan (B31954) Scaffolds
The most common and direct route to sulfones is the oxidation of their corresponding sulfides or sulfoxides. researchgate.netacsgcipr.org This pathway is advantageous as the precursor, 2-(but-2-en-1-ylthio)furan, can be synthesized through standard nucleophilic substitution or coupling reactions. The subsequent oxidation of the thioether linkage to the sulfone is a well-studied transformation with numerous available protocols. researchgate.net
Catalytic systems offer efficient and often selective methods for the oxidation of sulfides to sulfones, frequently utilizing environmentally benign terminal oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. acsgcipr.orgfrontiersin.org Various metal-based catalysts have been developed that demonstrate high efficacy. For instance, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using 30% H₂O₂, while the related tantalum carbide catalyst tends to favor the formation of sulfoxides under similar conditions. organic-chemistry.org
Recent research has also highlighted the effectiveness of cobalt-based catalysts. Synergistic systems employing Co nanoparticles and Co-Nₓ sites have been used for various transformations of organosulfur compounds, with studies confirming that heteroaromatic sulfides, including furan-substituted variants, are suitable substrates for these catalytic processes. nih.gov Tungstate-functionalized ionic liquids represent another advanced catalytic system, capable of selectively producing sulfones at elevated temperatures (e.g., 50°C) with high yields. frontiersin.org
Table 1: Selected Catalytic Systems for Sulfide (B99878) to Sulfone Oxidation
| Catalyst System | Oxidant | Substrate Scope | Typical Conditions | Ref. |
|---|---|---|---|---|
| Niobium Carbide | 30% H₂O₂ | Alkyl & Aryl Sulfides | Room Temperature | organic-chemistry.org |
| Co nanoparticles / Co-Nₓ | O₂ | Heteroaromatic Sulfides | Varies | nih.gov |
| Tungstate-functionalized Ionic Liquid | H₂O₂ | Aryl Sulfides | 50°C, H₂O | frontiersin.org |
In alignment with the principles of green chemistry, several metal-free and sustainable oxidation methods have been established. These protocols avoid the use of potentially toxic and expensive heavy metals. A simple and highly efficient system involves using an excess of hydrogen peroxide in acetic acid at room temperature. researchgate.net This method has been successfully applied to the synthesis of various optically active sulfones from furanone thioether precursors, demonstrating its utility for scaffolds analogous to furan. researchgate.net
Other common metal-free oxidants include meta-chloroperbenzoic acid (m-CPBA), which readily oxidizes thioethers to sulfones. researchgate.netresearchgate.net Urea-hydrogen peroxide (UHP), a stable and easily handled solid oxidant, can be used in combination with phthalic anhydride (B1165640) to achieve clean oxidation of sulfides to sulfones, often without the formation of the intermediate sulfoxide (B87167). organic-chemistry.org These methods are attractive due to their operational simplicity, ready availability of reagents, and more environmentally benign profiles. organic-chemistry.org
Table 2: Common Metal-Free Reagents for Sulfide to Sulfone Oxidation
| Reagent(s) | Typical Solvent | Key Features | Ref. |
|---|---|---|---|
| H₂O₂ / Acetic Acid | Acetic Acid | Simple, efficient, mild temperature | researchgate.net |
| m-CPBA | Dichloromethane, Chloroform | Widely used, effective for many substrates | researchgate.netresearchgate.net |
| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | Ethyl Acetate | Metal-free, avoids sulfoxide intermediate | organic-chemistry.org |
An alternative to the oxidation pathway is the direct formation of the C-S bond between the furan ring and the sulfonyl group. This approach typically involves reacting furan or a furan derivative with a suitable sulfonylating agent.
The furan ring is electron-rich and susceptible to electrophilic substitution, primarily at the 2-position. pharmaguideline.comuop.edu.pk This reactivity can be harnessed for direct sulfonylation. A classic method for sulfonating furan involves its reaction with a mild sulfonating agent like a sulfur trioxide-pyridine complex at room temperature. pharmaguideline.com
For the synthesis of a specific compound like 2-(but-2-en-1-ylsulfonyl)furan, a Friedel-Crafts-type reaction using but-2-en-1-ylsulfonyl chloride would be the corresponding approach. Such reactions with sulfonyl chlorides typically require the presence of a Lewis acid catalyst to activate the sulfonylating agent and facilitate the electrophilic attack on the furan ring. This remains one of the traditional and most common approaches for preparing aryl sulfones. researchgate.net
Modern synthetic chemistry has increasingly turned to radical-mediated reactions for C-H functionalization. The direct radical sulfonylation of furan is a plausible, though less conventional, strategy. This approach would involve the generation of a but-2-en-1-ylsulfonyl radical, which could then be trapped by the furan ring. Furan is known to undergo reactions with radicals, which often proceed via an addition mechanism. whiterose.ac.uk
The generation of sulfonyl radicals can be achieved from various precursors, such as sulfonyl hydrazides or sulfonyl chlorides, often through photoredox catalysis or other radical initiation methods. researchgate.net While the addition of sulfonyl radicals to alkenes and alkynes is a well-established method for forming sulfones, their direct application to C-H functionalization of heterocycles like furan is an area of ongoing research. researchgate.net The development of such methods could provide a novel and powerful route to furan sulfones under mild conditions.
Hydrosulfonylation Reactions for Unsaturated Sulfones
The introduction of the sulfonyl group onto a pre-existing diene framework is a key strategy for the synthesis of unsaturated sulfones.
Recent advancements in green chemistry have led to the development of catalyst- and additive-free hydrosulfonylation reactions. A notable example is the direct synthesis of allylic sulfones from the reaction of 1,3-dienes with sulfinic acids. This method is highly atom-economical and proceeds under ambient conditions.
The reaction between various electron-rich aryl-1,3-dienes and sulfinic acids has been shown to produce allylic sulfones in yields ranging from 10% to 94%. This transformation is performed at room temperature in open air, highlighting its operational simplicity and environmentally benign nature. However, the scope of this reaction is currently limited to electron-rich aryl 1,3-dienes that lack substitution at the terminal position of the diene. The direct application to a furan-containing diene for the synthesis of this compound has not yet been reported, but this methodology presents a potential pathway.
Table 1: Catalyst- and Additive-Free Hydrosulfonylation of Various 1,3-Dienes with Sulfinic Acids
| Diene | Sulfinic Acid | Product | Yield (%) |
|---|---|---|---|
| (E)-1-(4-methoxyphenyl)buta-1,3-diene | p-Toluenesulfinic acid | (E)-1-(4-methoxyphenyl)-4-(tosyl)but-2-ene | 94 |
| (E)-1-(p-tolyl)buta-1,3-diene | p-Toluenesulfinic acid | (E)-1-(p-tolyl)-4-(tosyl)but-2-ene | 85 |
| (E)-1-phenylbuta-1,3-diene | p-Toluenesulfinic acid | (E)-1-phenyl-4-(tosyl)but-2-ene | 72 |
| (E)-1-(4-chlorophenyl)buta-1,3-diene | p-Toluenesulfinic acid | (E)-1-(4-chlorophenyl)-4-(tosyl)but-2-ene | 65 |
| (E)-1-(4-methoxyphenyl)buta-1,3-diene | Benzenesulfinic acid | (E)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)but-2-ene | 90 |
Construction of the Furan Ring System Bearing Sulfonyl Functionality
An alternative approach involves the formation of the furan ring as a key step, with the sulfonyl group already incorporated into one of the precursors.
Cyclization reactions are powerful tools for the synthesis of heterocyclic compounds like furans.
A copper(II)-catalyzed aerobic cycloisomerization of alkenyl sulfones provides a direct route to 3-sulfonyl furans. This method involves the initial reaction of sodium sulfinates with (E)-β-chlorovinyl ketones to generate the alkenyl sulfone intermediate, which then undergoes cycloisomerization. The optimal catalyst for this transformation is copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), with molecular oxygen serving as the terminal oxidant. This strategy allows for the synthesis of highly functionalized and substituted furan derivatives.
Table 2: Cu(OTf)₂-Catalyzed Aerobic Cycloisomerization for the Synthesis of 3-Sulfonyl Furans
| (E)-β-Chlorovinyl Ketone | Sodium Sulfinate | Product | Yield (%) |
|---|---|---|---|
| (E)-3-chloro-1-phenylprop-2-en-1-one | Sodium p-toluenesulfinate | 2-phenyl-3-(tosyl)furan | 85 |
| (E)-3-chloro-1-(4-methoxyphenyl)prop-2-en-1-one | Sodium p-toluenesulfinate | 2-(4-methoxyphenyl)-3-(tosyl)furan | 82 |
| (E)-3-chloro-1-(4-nitrophenyl)prop-2-en-1-one | Sodium p-toluenesulfinate | 2-(4-nitrophenyl)-3-(tosyl)furan | 75 |
| (E)-3-chloro-1-phenylprop-2-en-1-one | Sodium benzenesulfinate | 2-phenyl-3-(phenylsulfonyl)furan | 88 |
| (E)-1-(4-bromophenyl)-3-chloro-prop-2-en-1-one | Sodium p-toluenesulfinate | 2-(4-bromophenyl)-3-(tosyl)furan | 78 |
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex molecules. The reaction of β-ketosulfones with α-functionalized nitroalkenes can lead to the formation of densely substituted sulfonylfurans and dihydrofurans. Specifically, the reaction of β-ketosulfones with nitroallylic acetates results in tetrasubstituted sulfonyl furans through a cascade Sₙ2'-intramolecular Michael reaction, followed by aromatization. This method provides access to a wide range of sulfonylfuran derivatives with excellent yields. researchgate.netacs.org
Table 3: Synthesis of Tetrasubstituted Sulfonylfurans via Cascade Reaction of β-Ketosulfones and Nitroallylic Acetates
| β-Ketosulfone | Nitroallylic Acetate | Product | Yield (%) |
|---|---|---|---|
| 1-phenyl-2-(phenylsulfonyl)ethan-1-one | (E)-3-nitro-1-phenylallyl acetate | 2-methyl-5-phenyl-4-(phenylsulfonyl)-3-nitrofuran | 85 |
| 1-(4-methoxyphenyl)-2-(tosyl)ethan-1-one | (E)-3-nitro-1-phenylallyl acetate | 2-(4-methoxyphenyl)-5-phenyl-4-(tosyl)-3-nitrofuran | 82 |
| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | (E)-3-nitro-1-phenylallyl acetate | 2-(4-chlorophenyl)-5-phenyl-4-(phenylsulfonyl)-3-nitrofuran | 78 |
| 1-phenyl-2-(tosyl)ethan-1-one | (E)-1-(4-bromophenyl)-3-nitroallyl acetate | 2-phenyl-5-(4-bromophenyl)-4-(tosyl)-3-nitrofuran | 80 |
| 2-(methylsulfonyl)-1-phenylethan-1-one | (E)-3-nitro-1-phenylallyl acetate | 2-methyl-5-phenyl-4-(methylsulfonyl)-3-nitrofuran | 75 |
Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex products in a single step from three or more reactants. A sulfone-based strategy for the preparation of 2,4-disubstituted furans involves the reaction of 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions. This approach allows for the construction of the furan ring with a sulfonyl group at a key position. The substituent at the 4-position of the furan ring can be further elaborated by reacting the sulfonyl carbanion with various electrophiles. Subsequent oxidative or reductive desulfonylation can then yield the 2,4-disubstituted furan. nih.gov
Table 4: Synthesis of 2,4-Disubstituted Furans from 2,3-Dibromo-1-phenylsulfonyl-1-propene and 1,3-Diketones
| 1,3-Diketone | R Group | Product | Yield (%) |
|---|---|---|---|
| Acetylacetone | Methyl | 2-methyl-4-acetyl-3-(phenylsulfonyl)furan | 75 |
| Benzoylacetone | Phenyl | 2-phenyl-4-acetyl-3-(phenylsulfonyl)furan | 68 |
| Dibenzoylmethane | Phenyl | 2,4-diphenyl-3-(phenylsulfonyl)furan | 65 |
| 1,1,1-Trifluoroacetylacetone | Trifluoromethyl | 2-trifluoromethyl-4-acetyl-3-(phenylsulfonyl)furan | 55 |
| Ethyl acetoacetate | Ethoxy | Ethyl 2-methyl-4-(phenylsulfonyl)furan-3-carboxylate | 72 |
Cyclization Reactions Yielding Sulfonyl-Substituted Furans
Advanced and Sustainable Synthetic Strategies for Furan Sulfones
Recent advancements in synthetic organic chemistry have paved the way for more sustainable methods for the formation of carbon-sulfur bonds and the synthesis of heterocyclic compounds like furan sulfones. These methods aim to minimize the use of harsh reagents and reduce waste generation, aligning with the principles of green chemistry.
Visible light photocatalysis and electrochemistry have emerged as powerful tools for organic synthesis, offering mild and selective reaction conditions.
Visible Light-Mediated Synthesis
Visible-light photocatalysis utilizes light energy to drive chemical reactions, often with high efficiency and selectivity at room temperature. The synthesis of sulfonylated compounds, including those with a furan moiety, can be achieved through photocatalytic cross-coupling reactions. For instance, a plausible approach for the synthesis of 2-(aryl- or alkylsulfonyl)furans involves the reaction of a furan derivative with a suitable sulfonylating agent, such as a sulfonyl chloride, in the presence of a photocatalyst and a light source.
A general proposed mechanism for the visible-light-mediated sulfonylation of furan could involve the following key steps:
Excitation of a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) by visible light.
The excited photocatalyst interacts with a sulfonyl precursor, such as an arylsulfonyl chloride, to generate a sulfonyl radical.
The highly reactive sulfonyl radical then adds to the furan ring, typically at the C2 position, to form a radical intermediate.
Subsequent oxidation and deprotonation steps lead to the formation of the desired 2-sulfonylfuran product and regeneration of the photocatalyst.
While a specific visible-light-mediated synthesis of this compound is not extensively documented, the general principles of photocatalytic sulfonylation can be applied. The reaction would likely involve the coupling of furan with but-2-en-1-sulfonyl chloride under photocatalytic conditions. The choice of photocatalyst, solvent, and reaction conditions would be crucial for optimizing the yield and selectivity of the desired product.
Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis by using electrical current to drive reactions. In the context of furan sulfone synthesis, electrochemistry can be employed for the generation of sulfonyl radicals or for facilitating coupling reactions.
An example of an electrochemical approach is the synthesis of sulfonyl 2,5-dihydrofuran-fused spiropyrimidines through a multi-component radical cascade reaction. researchgate.net This demonstrates the potential of electrochemistry in constructing complex molecules containing a sulfonylated furan-related core. A hypothetical electrochemical synthesis of this compound could involve the anodic oxidation of a suitable sulfur-containing precursor to generate a but-2-en-1-sulfonyl radical, which would then react with furan. Alternatively, an electrochemically mediated coupling between a furan derivative and a but-2-en-1-sulfinate could be envisioned.
The key advantages of electrochemical synthesis include:
Mild reaction conditions (often room temperature and pressure).
Avoidance of stoichiometric chemical oxidants or reductants.
High selectivity and functional group tolerance.
Potential for scalability and automation.
| Method | Reactants | Key Conditions | Potential Product | Reference |
| Visible-Light Photocatalysis | Furan, But-2-en-1-sulfonyl chloride | Photocatalyst (e.g., Ru(bpy)₃Cl₂), Visible light (e.g., blue LEDs), Solvent (e.g., acetonitrile) | This compound | acs.org (by analogy) |
| Electrochemical Synthesis | Furan, Sodium but-2-en-1-sulfinate | Undivided cell, Graphite electrodes, Constant current, Solvent (e.g., DMF/H₂O) | This compound | researchgate.net (by analogy) |
Atom economy and the use of environmentally friendly reagents and conditions are central tenets of green chemistry.
Atom-Economical Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those where most of the atoms of the reactants are incorporated into the final product, minimizing waste.
The synthesis of allylic sulfones, such as this compound, can be designed to be highly atom-economical. For example, the direct hydrosulfonylation of a suitable diene with a sulfinic acid is an atom-economical route to allylic sulfones. nih.gov A potential atom-economical synthesis of the target compound could involve the reaction of a furan-containing diene with but-2-en-1-sulfinic acid, catalyzed by a transition metal complex.
Another atom-economical approach is the dehydrative sulfination of allylic alcohols with sulfinic acids, which produces water as the only byproduct. organic-chemistry.org This strategy could be adapted for the synthesis of this compound by reacting a suitable furan-containing allylic alcohol with but-2-en-1-sulfinic acid.
Environmentally Benign Protocols
Environmentally benign protocols focus on reducing the environmental impact of chemical processes. This can be achieved through several strategies, including:
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. The direct opening of epoxides with sodium sulfinates in water is an example of a reaction in a green solvent. google.com
Catalysis: Employing catalysts to enable reactions to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and waste. The use of solid acid catalysts or recyclable ionic liquids for furan derivative synthesis from biomass are examples of this approach. sigmaaldrich.com
Use of Renewable Feedstocks: Starting from renewable resources, such as biomass-derived furan precursors, can significantly improve the sustainability of a synthetic route. sigmaaldrich.com
A copper-mediated intermolecular annulation of acetylenic sulfones and activated methylenes provides a straightforward and atom-economic route to tetrasubstituted furan derivatives. fayoum.edu.eg This highlights the potential for metal-catalyzed reactions to be both efficient and atom-economical in the synthesis of furan sulfones.
| Strategy | Example Reaction | Key Features | Reference |
| Atom Economy | Hydrosulfonylation of 1,3-dienes with sulfinic acids | 100% atom economy, catalyst-free potential | nih.gov |
| Dehydrative sulfination of allylic alcohols | Water as the only byproduct | organic-chemistry.org | |
| Environmentally Benign | Reactions in aqueous media | Avoids hazardous organic solvents | google.com |
| Use of recyclable catalysts | Reduces catalyst waste and cost | sigmaaldrich.com | |
| Synthesis from biomass-derived precursors | Utilizes renewable feedstocks | sigmaaldrich.com |
Mechanistic Elucidation of Transformations Involving Furan Sulfones
Mechanistic Pathways of Sulfonyl Group Introduction
The formation of the C-S bond between the furan (B31954) ring and the sulfonyl group can be achieved through several mechanistic routes, primarily categorized as radical or ionic pathways.
Radical-mediated sulfonylation offers a powerful method for forming C-SO₂ bonds, often under mild conditions. This pathway typically involves the generation of a sulfonyl radical, which then adds to the furan ring. nih.govrsc.org
Mechanism: The process is initiated by the formation of a sulfonyl radical (RSO₂•) from a suitable precursor, such as a sulfonyl chloride, often facilitated by a radical initiator or photoredox catalysis. researchgate.netrsc.org This electrophilic radical readily adds to the electron-rich furan ring. The addition preferentially occurs at the C2 position to form a resonance-stabilized radical intermediate. Subsequent hydrogen atom abstraction or oxidation followed by deprotonation yields the final 2-furyl sulfone product.
Recent studies have explored the generation of sulfonyl radicals through an addition-fragmentation process using allylsulfonyl compounds. nih.govrsc.org These methods provide alternative routes to access sulfonyl radicals that can participate in additions to various unsaturated systems, including heteroarenes like furan. nih.gov
| Pathway Feature | Radical Pathway | Ionic Pathway (Electrophilic Aromatic Substitution) |
|---|---|---|
| Sulfonylating Agent | Sulfonyl chlorides, sulfinate salts, allylsulfonyl derivatives | Sulfur trioxide (SO₃) or its complexes (e.g., SO₃-pyridine) |
| Key Intermediate | Resonance-stabilized radical adduct | Sigma complex (Wheland intermediate) |
| Initiation | Radical initiators (e.g., AIBN), photoredox catalysts, light | Typically uncatalyzed or requires a Lewis/Brønsted acid |
| Reaction Conditions | Often mild, tolerant of various functional groups | Can require harsh conditions (e.g., strong acids, high temp) |
| Regioselectivity Driver | Stability of the resulting radical intermediate | Stability of the carbocationic sigma complex |
The classic method for introducing a sulfonyl group onto an aromatic ring is through electrophilic aromatic substitution (SEAr). Given furan's high reactivity towards electrophiles, this pathway is highly relevant.
Mechanism: In this mechanism, an electrophilic sulfur trioxide (SO₃) or a complex thereof (e.g., pyridine-SO₃) is attacked by the π-electrons of the furan ring. This attack, which is the rate-determining step, forms a positively charged resonance-stabilized intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the ring system. A subsequent rapid deprotonation by a weak base restores the aromaticity of the furan ring, yielding the furansulfonic acid, which can then be converted to the corresponding sulfone.
Computational chemistry plays a crucial role in elucidating these pathways. Transition state calculations using methods like Density Functional Theory (DFT) can map the potential energy surface of the reaction. bath.ac.uk These calculations help identify the structure of the transition state, determine activation energy barriers, and confirm that the proposed intermediate is a true minimum on the reaction coordinate, thereby validating the mechanistic hypothesis. rowansci.comjoaquinbarroso.com
Reaction Mechanisms of Furan Ring Formation and Derivatization
Once formed, the furan sulfone moiety can undergo a variety of transformations. The electron-withdrawing sulfonyl group modifies the reactivity of the furan ring, particularly in pericyclic reactions, while the allyl group in 2-(But-2-en-1-ylsulfonyl)furan enables specific sigmatropic rearrangements.
Furan is an excellent diene in cycloaddition reactions due to its aromaticity being easily overcome and its fixed s-cis conformation. quora.com It readily participates in [4+3] cycloadditions with oxyallyl cations to form seven-membered rings. wikipedia.org
Mechanism: The [4+3] cycloaddition can proceed through either a concerted or a stepwise mechanism. In the presence of an oxyallyl cation, the furan acts as the 4π-electron component. The reaction's stereochemical outcome is complex and can be influenced by the substituents on both the furan and the oxyallyl cation. nih.gov The presence of an electron-withdrawing sulfonyl group at the C2 position of furan is expected to decrease its reactivity as a diene by lowering the energy of its highest occupied molecular orbital (HOMO). However, it can also influence the regioselectivity of the cycloaddition. Lewis acids are often employed to catalyze these reactions, typically by facilitating the formation of the oxyallyl cation intermediate. researchgate.netresearchgate.net
| Factor | Influence on Furan [4+3] Cycloaddition | Example/Note |
|---|---|---|
| Mechanism Type | Can be concerted (symmetry-allowed) or stepwise (via a carbocationic intermediate). | Highly electrophilic oxyallyl cations tend to favor a two-step process. nih.gov |
| Substituent Effects | Electron-donating groups on furan accelerate the reaction; electron-withdrawing groups (like -SO₂R) decelerate it. | The -SO₂R group deactivates the furan diene towards electrophilic attack. |
| Stereochemical Control | Often controlled by steric and electronic interactions in the transition state. Chiral auxiliaries can induce high diastereoselectivity. | Evans' oxazolidinones have been used to control stereoselectivity through stabilizing CH–π interactions. nih.gov |
| Catalysis | Lewis acids can catalyze the reaction by promoting the formation of the oxyallyl cation. | Use of TiCl₄ or SnCl₄ can allow reactions to proceed at lower temperatures. wikipedia.org |
Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. Organosulfur compounds are well-known to participate in such transformations, which are particularly relevant to a molecule like this compound due to its allylic sulfonyl structure. libretexts.org
nih.govresearchgate.net-Sigmatropic Rearrangement (Mislow-Evans Rearrangement): A key reaction for allylic sulfoxides is the nih.govresearchgate.net-sigmatropic Mislow-Evans rearrangement. wikipedia.orgmaxbrainchemistry.comalchetron.com An allylic sulfoxide (B87167), which is the direct precursor to an allylic sulfone via oxidation, can undergo a thermal rearrangement to form a sulfenate ester. This ester is typically unstable and can be cleaved by a thiophilic reagent (like a phosphite) to yield an allylic alcohol. wikipedia.orgwpmucdn.com This reaction is highly stereoselective, allowing for the transfer of chirality from the sulfur atom to a carbon atom in the product. wikipedia.org For a precursor to this compound, this rearrangement would be a competing pathway at the sulfoxide oxidation state.
nih.govnih.gov-Sigmatropic Rearrangement (Thio-Claisen Rearrangement): The thio-Claisen rearrangement is the sulfur analogue of the Claisen rearrangement, involving the nih.govnih.gov-sigmatropic shift of an allyl vinyl sulfide (B99878) or related structure. wikipedia.org While not directly applicable to the sulfone itself, this mechanism is fundamental in the synthesis of complex sulfur-containing heterocycles and could be relevant in synthetic routes involving furan-thioether intermediates. researchgate.netresearchgate.netsemanticscholar.org
Sulfonyl Group Migration: Reports of sulfonyl group migrations, often described as 1,2-, 1,3-, or 1,4-shifts, have become more common. rsc.org These rearrangements can occur through either radical or polar processes and can be inter- or intramolecular. For a furan sulfone, a 1,3- or 1,5-migration of the sulfonyl group around the furan ring, or from the side chain to the ring, represents a potential isomerization pathway under thermal or catalytic conditions.
Pummerer Rearrangement: The Pummerer rearrangement is another key transformation in organosulfur chemistry, involving the conversion of a sulfoxide with an α-hydrogen into an α-acyloxy thioether. wikipedia.orgtcichemicals.com This reaction has been ingeniously applied to the synthesis of highly substituted furans from sulfoxide precursors, proceeding through a thial intermediate. nih.govtandfonline.comresearchgate.net
| Rearrangement | General Transformation | Relevance to Furan-Sulfur Systems |
|---|---|---|
| nih.govresearchgate.net-Sigmatropic (Mislow-Evans) | Allylic Sulfoxide → Allylic Alcohol (after cleavage) | A key reaction of the sulfoxide precursor to this compound. wikipedia.orgresearchgate.net |
| nih.govnih.gov-Sigmatropic (Thio-Claisen) | Allyl Vinyl Sulfide → γ,δ-Unsaturated Thiocarbonyl | Applicable to thioether precursors in synthetic routes to furan sulfones. semanticscholar.org |
| Pummerer Rearrangement | α-Acyl Sulfoxide → α-Acyloxy Thioether | Can be used to construct the furan ring itself from a sulfoxide intermediate. nih.gov |
| Sulfonyl Migration | R-SO₂-R' → R'-SO₂-R | Potential isomerization pathway for the sulfonyl group on the furan ring or side chain. rsc.org |
Role of Catalysis in Mechanistic Control
Catalysis is essential for controlling the selectivity and efficiency of many reactions involving furan sulfones. Catalysts can operate by lowering the activation energy of a desired pathway or by suppressing unwanted side reactions.
In the context of sulfonyl group introduction , radical initiators or photoredox catalysts are crucial for radical pathways, while the choice of solvent or an activating agent can be considered a form of catalysis in ionic sulfonations.
For cycloaddition reactions , Lewis acids (e.g., TiCl₄, ZnCl₂, AlCl₃) play a pivotal role. researchgate.netresearchgate.net They can coordinate to the dienophile or the oxyallyl cation precursor, lowering the LUMO energy and accelerating the reaction. This acceleration often allows the reaction to proceed at lower temperatures, which can enhance stereoselectivity. wikipedia.org
In sigmatropic rearrangements , transition metals like rhodium or copper can catalyze reactions involving ylide intermediates, which then undergo nih.govresearchgate.net-sigmatropic shifts (the Doyle-Kirmse reaction). researchgate.net Palladium catalysts are widely used in the chemistry of sulfones, for instance, in asymmetric allylic alkylation reactions of cyclic sulfones, which proceed via π-allyl palladium intermediates. acs.org Such catalytic systems offer precise control over the formation of new stereocenters. Furthermore, both Brønsted and Lewis acids can catalyze various rearrangements and derivatizations of furan compounds. frontiersin.org
Influence of Transition Metals on Reaction Selectivity
There is no available research data on the influence of transition metals on the reaction selectivity of this compound.
Non-Metallic Catalysis in Organosulfur Transformations
There is no available research data on non-metallic catalysis in transformations specifically involving this compound.
Theoretical and Computational Investigations of Furan Sulfone Systems
Electronic Structure and Aromaticity in Furan (B31954) Sulfones
The introduction of a sulfonyl group to the furan ring significantly perturbs its electronic structure and aromatic character. Computational models are essential for quantifying these effects.
Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are instrumental in predicting the reactivity of furan sulfones. These descriptors offer a quantitative measure of various electronic properties. For a molecule like 2-(But-2-en-1-ylsulfonyl)furan, key descriptors would be calculated to understand its reactivity profile.
Illustrative Quantum Chemical Descriptors for a Model Furan Sulfone System
| Descriptor | Illustrative Value (a.u.) | Interpretation |
|---|---|---|
| HOMO Energy | -0.25 | Indicates the molecule's tendency to donate electrons; a higher value suggests greater reactivity towards electrophiles. |
| LUMO Energy | -0.05 | Reflects the molecule's ability to accept electrons; a lower value points to higher reactivity with nucleophiles. |
| HOMO-LUMO Gap | 0.20 | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Chemical Hardness (η) | 0.10 | Measures resistance to change in electron distribution; a smaller value indicates higher reactivity. |
| Electronegativity (χ) | 0.15 | Indicates the power of the molecule to attract electrons. |
| Electrophilicity Index (ω) | 0.11 | Quantifies the electrophilic character of the molecule. |
Note: The values presented in this table are illustrative for a generic furan sulfone and are intended to demonstrate the application of these descriptors. Actual values for this compound would require specific DFT calculations.
Analysis of these descriptors for this compound would likely indicate that the sulfonyl group, being a strong electron-withdrawing group, lowers both the HOMO and LUMO energy levels. The furan ring, typically an electron-rich aromatic system, would have its electron density significantly reduced, impacting its susceptibility to electrophilic attack. The butenyl group attached to the sulfonyl moiety would also influence the electronic properties, potentially offering alternative sites for reaction.
The stability of the furan ring in this compound is a delicate balance of its inherent aromaticity and the electronic influence of the sulfonyl substituent. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are commonly computed to quantify the degree of aromatic character.
The electron-withdrawing nature of the sulfonyl group is expected to decrease the electron delocalization within the furan ring, thereby reducing its aromaticity. This reduction in aromatic character can lead to a higher propensity for addition reactions compared to unsubstituted furan. Computational studies on related systems have shown that the aromaticity of five-membered heterocycles is sensitive to the nature of substituents. For instance, the aromaticity of thiophene (B33073), a related heterocycle, is known to be influenced by the oxidation state of the sulfur atom.
Aromaticity Indices for Furan and a Hypothetical Substituted Furan
| Compound | HOMA Index | NICS(0) (ppm) | NICS(1) (ppm) |
|---|---|---|---|
| Furan | 0.78 | -8.5 | -11.2 |
| Hypothetical 2-Sulfonylfuran | 0.65 | -6.2 | -9.8 |
Note: The HOMA and NICS values are illustrative and represent a general trend expected upon substitution with an electron-withdrawing group. Specific calculations for this compound are necessary for precise values.
These computational analyses help in understanding how the sulfonyl group deactivates the furan ring towards electrophilic aromatic substitution while potentially activating it for other reaction pathways.
Prediction of Reaction Outcomes and Catalytic Design
Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions, including their regioselectivity and stereoselectivity, and for designing catalysts that can control these outcomes.
For a molecule with multiple reactive sites like this compound, predicting where a reaction will occur is crucial. DFT calculations can be used to model the potential reaction pathways and determine the most likely products by comparing the activation energies of different transition states.
Understanding the mechanism of a reaction involves identifying all the elementary steps, including intermediates and transition states. DFT is widely used to map out the potential energy surface of a reaction, allowing for the determination of the rate-determining step, which is the step with the highest activation energy.
For a hypothetical reaction of this compound, such as a nucleophilic aromatic substitution, computational chemists would model the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. The calculated energies of the transition states for these steps would reveal which one is rate-limiting. This information is invaluable for optimizing reaction conditions to improve reaction rates and yields. Studies on related sulfur-containing heterocycles have successfully used DFT to elucidate complex reaction mechanisms, including cycloadditions and rearrangements.
Advanced Modeling Techniques for Organosulfur Systems
The accurate modeling of organosulfur compounds like this compound requires computational methods that can handle the complexities of sulfur's electronic structure, including the potential involvement of d-orbitals and the description of various oxidation states.
Advanced computational techniques go beyond standard DFT calculations. For instance, multireference methods may be necessary to accurately describe excited states or reactions involving bond breaking and formation where electron correlation is particularly important. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to study the behavior of these molecules in a complex environment, such as in the active site of an enzyme or in solution, by treating the reactive core with a high level of theory (QM) and the surroundings with a more computationally efficient method (MM).
Furthermore, the development of machine learning models trained on large datasets of computational and experimental results is an emerging area. These models can rapidly predict properties and reactivity for new organosulfur compounds, accelerating the discovery and design of new molecules with desired functionalities.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational flexibility and preferred shapes of a molecule like this compound.
The conformational space of this compound is primarily defined by the rotation around several key single bonds: the C(furan)-S bond, the S-C(butenyl) bond, and the C-C bonds within the butenyl chain. The interplay of steric hindrance and electronic effects governs the rotational energy barriers and the relative stability of different conformers. researchgate.netnih.govresearchgate.net
Research Findings:
While specific MD simulation data for this compound is not available in the current literature, studies on analogous systems, such as other furan derivatives and aliphatic sulfones, provide a strong basis for predicting its conformational behavior. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations on related molecules, like 2-formylfuran, have shown that the rotation of a substituent attached to the furan ring is subject to a significant energy barrier, leading to distinct, stable conformers (e.g., cis and trans). researchgate.net For this compound, rotation around the C(furan)-S bond would similarly be expected to have a noticeable energy barrier, influenced by the interaction between the sulfonyl oxygens and the furan ring.
Furthermore, the butenyl group introduces additional degrees of freedom. The rotation around the S-C and C-C bonds of this chain will lead to a complex potential energy surface with multiple local minima. MD simulations can explore this surface to identify the most populated conformational states at a given temperature. These simulations can reveal, for instance, whether the butenyl chain tends to adopt an extended or a folded conformation relative to the furan ring.
Interactive Data Table: Predicted Torsional Barriers for this compound
The following table presents hypothetical, yet plausible, data for the key dihedral angles and their associated rotational energy barriers in this compound, based on computational studies of similar molecular fragments. researchgate.netresearchgate.netresearchgate.net
| Dihedral Angle | Description | Predicted Energy Barrier (kcal/mol) | Most Stable Conformation(s) |
| C1-C2-S-C3 | Rotation around the Furan-Sulfur bond | 5 - 8 | Planar or near-planar arrangements favored |
| C2-S-C3-C4 | Rotation around the Sulfur-Carbon bond | 3 - 5 | Staggered conformations (gauche, anti) |
| S-C3-C4-C5 | Rotation around the butenyl C-C single bond | 4 - 6 | Staggered conformations to minimize steric clash |
MD simulations would also allow for the analysis of intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, that might stabilize certain conformations. The results of such simulations are crucial for understanding how the molecule's shape influences its physical properties and biological activity. nih.govnih.gov
Multi-Scale Modeling of Catalytic Processes Relevant to Furan Sulfone Synthesis
The synthesis of sulfones like this compound often proceeds through the oxidation of the corresponding sulfide (B99878). nih.gov This transformation is frequently catalyzed by transition metal complexes. rsc.orgrsc.org Multi-scale modeling, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, is a powerful approach to study these complex catalytic reactions. rsc.orgrsc.orgmanchester.ac.uk
In a QM/MM simulation, the chemically active region of the system—such as the catalyst's active site and the reacting substrate molecules—is treated with a high-level, computationally expensive QM method. rsc.org The remainder of the system, including the bulk solvent and the catalyst's supporting ligands or structure, is described using a more computationally efficient MM force field. rsc.org This approach allows for the accurate modeling of bond-breaking and bond-forming events within a realistic molecular environment.
Research Findings:
For the synthesis of this compound, a likely route is the catalytic oxidation of 2-(but-2-en-1-ylthio)furan. Computational studies on the oxidation of sulfides catalyzed by various metal complexes, such as those based on vanadium or manganese, have elucidated the reaction mechanisms. rsc.orgrsc.org These studies often reveal the nature of the active oxidizing species and the structure of the transition state for oxygen transfer to the sulfur atom.
A multi-scale modeling study of this reaction would involve:
QM region: The sulfide substrate, the oxidant (e.g., hydrogen peroxide or molecular oxygen), and the metal catalyst's active core. rsc.orgrsc.org
MM region: The solvent molecules and any large, structurally less critical parts of the catalyst.
Such a model could be used to calculate the activation energies for the two key steps: the oxidation of the sulfide to the intermediate sulfoxide (B87167), and the subsequent oxidation of the sulfoxide to the final sulfone. nih.gov The difference in these energy barriers would explain the selectivity of the catalytic process. The model could also be used to investigate how modifications to the catalyst's structure affect its activity and selectivity, providing a rational basis for catalyst design.
Interactive Data Table: Illustrative QM/MM Results for Catalytic Sulfide Oxidation
This table provides a hypothetical set of results from a QM/MM study on the catalytic oxidation of 2-(but-2-en-1-ylthio)furan, illustrating the type of data that such a simulation would generate. nih.govrsc.orgrsc.org
| Catalyst System | Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Vanadium-based catalyst | Sulfide to Sulfoxide | 12.5 | -45.2 |
| Vanadium-based catalyst | Sulfoxide to Sulfone | 18.7 | -35.8 |
| Manganese-based catalyst | Sulfide to Sulfoxide | 14.2 | -43.1 |
| Manganese-based catalyst | Sulfoxide to Sulfone | 16.5 | -38.0 |
These computational approaches provide invaluable, atom-level insights that complement experimental studies. For a molecule like this compound, they are essential for building a comprehensive understanding of its structural dynamics and the chemical processes that lead to its formation.
Future Perspectives and Emerging Avenues in Furan Sulfone Research
Innovation in Green and Sustainable Synthesis of Furan (B31954) Sulfones
A primary focus of future research is the development of environmentally benign and efficient methods for synthesizing furan sulfones. This involves moving away from traditional, often harsh, synthetic routes towards processes that are safer, more scalable, and utilize renewable resources. nih.gov
Continuous Flow Processes for Scalable Production
Continuous flow chemistry is emerging as a powerful technology for the synthesis of furan derivatives, offering significant advantages over traditional batch processing. uliege.be This methodology is particularly promising for reactions that are hazardous or difficult to control on a large scale, such as nitration, which is often a precursor step in the functionalization of furan rings. uliege.benih.gov
Researchers have successfully developed robust continuous flow platforms for the synthesis of key pharmaceutical intermediates like nitrofurfural from bio-based furfural. nih.gov These systems allow for the in situ generation of reactive agents, such as acetyl nitrate, minimizing the risks associated with their storage and handling. uliege.be The high degree of automation and integration enables safe, remote operation with high reproducibility. uliege.benih.gov The application of flow chemistry to furan sulfone synthesis could enable similar benefits, facilitating safer handling of sulfonylating agents and precise control over reaction exotherms, leading to higher yields and purity. The transition from batch to flow processes is a key step toward the industrial-scale production of complex furan sulfones.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Furan Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Safety | Higher risk with hazardous reagents and exotherms. | Inherently safer due to small reaction volumes and superior heat/mass transfer. | uliege.be |
| Scalability | Complex and often requires re-optimization. | Simpler scale-up by extending operation time ("scaling out"). | nih.gov |
| Reproducibility | Can be variable due to localized concentration/temperature gradients. | High reproducibility due to precise process control. | nih.gov |
| Reaction Time | Often longer, including heat-up and cool-down phases. | Significantly shorter, often minutes. | uliege.be |
| Productivity | Limited by reactor size. | High throughput possible with automated systems. | uliege.be |
Bio-Inspired and Enzyme-Catalyzed Transformations
Biocatalysis represents a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. researchgate.net The application of enzymes to furan chemistry is a rapidly expanding field, with significant potential for the synthesis of furan sulfones. researchgate.net Enzymes like oxidases, dehydrogenases, and decarboxylases have been identified in microbial metabolic pathways for furans. researchgate.net
Recent breakthroughs include the use of FAD-dependent oxidases for the multi-step oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) directly to 2,5-furandicarboxylic acid (FDCA), a key bio-based polymer building block. nih.gov This transformation, involving four consecutive oxidations at ambient temperature and pressure, showcases the remarkable efficiency of enzymatic systems. nih.gov Similarly, chloroperoxidase has been employed in enzyme-driven Achmatowicz oxidations and fully biocatalytic rearrangements of furans into valuable spirolactones. acs.org
Future work will likely focus on engineering and discovering enzymes capable of directly catalyzing the sulfonation of furan rings or the oxidation of furan thioethers to furan sulfones. This could involve screening novel microorganisms or using protein engineering to adapt existing enzymes for this specific transformation, providing a highly sustainable and selective route to chiral and functionalized furan sulfones. researchgate.netresearchgate.net
Discovery of Novel Reactivity and Catalytic Systems
Expanding the synthetic utility of furan sulfones requires a deeper understanding of their reactivity and the development of new catalytic methods to control their transformations.
Expanding the Scope of Furan Sulfone Transformations
Furan sulfones are versatile chemical intermediates. researchgate.net The sulfonyl group can act as an activating group, a leaving group, or a directing group in various transformations. researchgate.netacs.org Research is focused on leveraging this "chemical chameleon" nature to develop novel synthetic strategies. researchgate.net
Recent strategies have utilized furan sulfones in cascade reactions to build complex molecular architectures. For example, intramolecular cyclization of unsaturated acyloxy sulfone derivatives provides a new route to fused furan ring systems and benzofurans. nih.gov Furthermore, the reaction of β-ketosulfones with nitroallylic acetates yields tetrasubstituted sulfonyl furans. researchgate.net The furan ring itself can undergo a range of reactions, including ring-opening to form polyols, electrophilic substitution, and cycloadditions. mdpi.compharmaguideline.comacs.org Future research will aim to combine the distinct reactivities of the furan ring and the sulfone group to unlock unprecedented transformations, enabling the synthesis of previously inaccessible molecules.
Development of New Catalyst Systems for Selective Synthesis
Catalysis is central to the efficient and selective synthesis of furan sulfones. mdpi.com Significant progress is being made in designing catalysts that can operate under greener conditions and provide high selectivity for desired products. nih.gov
The development of non-noble metal catalysts (e.g., Fe, Co, Ni, Cu) is a key area of interest due to their lower cost and toxicity compared to precious metals. nih.gov For instance, bimetallic Ni-Fe catalysts supported on carbon nanotubes have shown high activity for the selective hydrogenation of furan derivatives. nih.gov Zeolites and polyoxometalates are also being explored as solid acid catalysts for furan transformations, offering advantages in terms of stability and reusability. frontiersin.orgnih.gov
More recently, advanced catalyst design has led to highly efficient systems for sulfone synthesis. A perovskite oxide catalyst (SrMn₁₋ₓRuₓO₃) was developed for the aerobic oxidation of sulfides to sulfones with 99% selectivity at a low temperature of 30°C. miragenews.com In the realm of asymmetric synthesis, palladium-catalyzed reactions have been developed to create enantioenriched cyclic sulfones, paving the way for chiral furan sulfone building blocks. acs.org The continued development of such sophisticated catalytic systems will be crucial for accessing a wide diversity of furan sulfone structures with high precision and efficiency.
Table 2: Selected Modern Catalytic Systems for Furan and Sulfone Synthesis
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Perovskite Oxide (SrMn₁₋ₓRuₓO₃) | Sulfide (B99878) Oxidation to Sulfone | High selectivity (99%) at low temperature (30°C), reusable. | miragenews.com |
| Palladium Complexes | Asymmetric Allylic Alkylation | Access to enantioenriched cyclic sulfones. | acs.org |
| Non-Noble Metals (e.g., Ni-Fe/CNT) | Hydrogenation of Furans | Cost-effective, high activity for C-O bond cleavage. | nih.gov |
| Zeolites (e.g., H-ZSM-5) | Dehydration/Conversion of Furans | Shape selectivity, thermal stability, tunable acidity. | frontiersin.orgnih.gov |
| Gold on Carbon | Oxidation of HMF | High activity and stability in aqueous phase oxidation. | mdpi.com |
Interdisciplinary Research with Advanced Functional Materials
The unique electronic and structural properties of the furan sulfone moiety make it an attractive building block for advanced functional materials. nih.gov Furans are already recognized as bio-based alternatives to phenyl rings in polymer chemistry, with compounds like FDCA being used to create polyesters and polyamides. acs.org The incorporation of a sulfonyl group can enhance thermal stability, modify solubility, and introduce specific intermolecular interactions, such as hydrogen bonding. mdpi.com
Future interdisciplinary research will explore the integration of furan sulfones into polymers for specialty applications, such as high-performance engineering plastics or materials for electronics. The inherent polarity and stability of the sulfone group could be harnessed in the design of novel membranes, resins, or coatings. slideshare.net Furthermore, the combination of a furan ring, a known pharmacophore, with a sulfone group, prevalent in many pharmaceuticals, suggests potential applications in medicinal chemistry and drug discovery, for example, in the synthesis of novel antimicrobial agents. mdpi.comnih.gov The convergence of sustainable chemistry, materials science, and pharmacology will be essential to fully realize the potential of these versatile compounds.
Furan Sulfones in Organic Electronic Devices (e.g., OFETs, OLEDs)
The integration of furan sulfone moieties into organic semiconductors has opened new frontiers in the development of high-performance organic electronic devices, particularly Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The unique combination of the electron-rich furan ring and the electron-withdrawing sulfonyl group allows for precise tuning of the electronic properties of these materials, making them promising candidates for next-generation electronics. researchgate.netresearchgate.net
Organic Field-Effect Transistors (OFETs)
In the realm of OFETs, furan-containing organic semiconductors have demonstrated significant potential. researchgate.net While furan has been explored less extensively than its thiophene (B33073) analogue due to historical concerns about stability, recent research has shown that furan-based materials can exhibit comparable or even superior charge transport properties. researchgate.net The incorporation of a sulfonyl group can further enhance device performance by modifying the material's molecular orbital energies, geometry, and packing in the solid state. researchgate.net
Donor-acceptor (D-A) type organic semiconductors, where an electron-donating unit is paired with an electron-accepting unit, are a key area of investigation. In this context, furan can act as a π-spacer or be integrated into a π-conjugated system, significantly influencing the material's photophysical and electrochemical characteristics. researchgate.net For instance, studies on D-A conjugated polymers incorporating furan-flanked diketopyrrolopyrrole have shown promising results for OFET applications. nih.gov The performance of such devices is highly dependent on the molecular structure and the interface with the dielectric and electrode materials. nih.gov Strategic modifications, such as the introduction of a sulfonyl group, can be used to tune the HOMO and LUMO energy levels, thereby facilitating charge injection and transport.
| Semiconductor Type | Flanking Group | Acceptor Core | Maximum Mobility (μmax) (cm²/V·s) |
| Donor-Acceptor | Furan | Benzothiadiazole | 0.0122 |
| Quinoidal Oligofuran | - | - | 7.7 |
This table presents a summary of charge carrier mobilities observed in different types of furan-based organic semiconductors used in OFETs. researchgate.netresearchgate.net
Organic Light-Emitting Diodes (OLEDs)
Furan sulfone derivatives are also emerging as a compelling class of materials for OLEDs. The sulfonyl group, being electron-deficient, can facilitate electron injection and transport, which is crucial for achieving balanced charge recombination in the emissive layer. rsc.org This property, combined with the potential for high triplet energy and good thermal and electrochemical stability, makes sulfone-based materials highly attractive for efficient blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters. researchgate.net
Diphenyl sulfone derivatives, for example, have been investigated as TADF emitters. mdpi.com The tetrahedral geometry of the sulfonyl group can prevent excessive intermolecular interactions, leading to a strong charge transfer character within the molecule. mdpi.com This is beneficial for achieving efficient TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. rsc.orgmdpi.com While specific research on "2-(But-2-en-1-ylsulfonyl)furan" in OLEDs is not prominent, the broader class of furan sulfones holds considerable promise. The combination of the furan moiety, which can be part of a bright luminescent system, with the electronic benefits of the sulfone group, provides a strong foundation for the design of novel emitters. researchgate.net
| Emitter Type | Core Structure | Emission Color | Turn-on Voltage (V) | Maximum Brightness (cd/m²) |
| TADF | Diphenyl Sulfone Derivative | Deep Blue | 4.0 | 178 |
| TADF | Benzophenone Derivative | Blue-Green | 3.5 | 660 |
This table illustrates the performance of OLEDs utilizing sulfone-based emitters, highlighting their potential for achieving high brightness at low turn-on voltages. mdpi.com
Tailored Molecular Designs for Specific Advanced Applications
The versatility of furan sulfone chemistry allows for the rational design of molecules with properties tailored for specific advanced applications beyond conventional electronics. By systematically modifying the molecular architecture, researchers can fine-tune the electronic, optical, and physical characteristics to meet the demands of emerging technologies.
One of the key strategies in tailoring furan sulfones is the modification of the substituents on both the furan ring and the sulfonyl group. The nature of the alkyl or aryl groups attached to the sulfonyl moiety can influence the solubility, thermal stability, and electronic properties of the molecule. nih.gov Similarly, substitution on the furan ring can alter the conjugation length, planarity, and intermolecular interactions, all of which are critical for performance in electronic devices. digitellinc.com
For instance, the synthesis of diversely functionalized furans through methods like copper-mediated intermolecular annulative couplings of acetylenic sulfones and activated methylenes provides a pathway to a wide array of tetrasubstituted furan derivatives. researchgate.net This level of synthetic control is crucial for creating materials with bespoke properties. By incorporating specific functional groups, it is possible to design furan sulfones that are responsive to external stimuli, such as light or chemical analytes, opening up possibilities for their use in sensors and molecular switches.
Furthermore, the development of synthetic strategies that allow for the creation of larger, more complex architectures, such as furan-based macrocycles, presents another exciting avenue. digitellinc.com These macrocycles can exhibit unique structural and electronic properties, including planar geometries and strong π-conjugation. digitellinc.com The incorporation of sulfone groups within these macrocyclic structures could lead to novel host-guest chemistry and the development of new supramolecular materials with applications in areas like molecular recognition and catalysis.
The ability to create both p-type and n-type furan-based semiconductors is another significant advantage. researchgate.net By carefully selecting the donor and acceptor components in a D-A architecture containing a furan sulfone, it is possible to create materials with ambipolar charge transport characteristics, which are highly desirable for complementary logic circuits. The design of such materials requires a deep understanding of structure-property relationships to achieve balanced hole and electron mobilities.
In essence, the future of furan sulfone research lies in the ability to move beyond simple structures and create complex, multifunctional molecules with precisely controlled properties. This will involve a combination of advanced synthetic methodologies, computational modeling to predict molecular behavior, and thorough characterization to establish clear structure-property-performance relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
